7-Methyl-2-(4-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-methyl-2-pyridin-4-yl-6-(2-pyrrolidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8/c1-13-15(16-6-9-21-18(23-16)26-10-2-3-11-26)12-22-19-24-17(25-27(13)19)14-4-7-20-8-5-14/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTXRXLMWHNJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C4=NC(=NC=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(4-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(4-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or pyrimidinyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo[1,5-a]pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications to the pyrimidine ring enhance cytotoxic effects against colorectal carcinoma cells by restoring E-cadherin expression, which is crucial for cell adhesion and tissue architecture.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Triazolo-Pyrimidine Derivative | Colorectal Cancer | Induction of apoptosis | |
| Similar Triazole Compounds | Breast Cancer | Cell cycle arrest |
Neurological Disorders
The compound has potential applications in treating neurological disorders such as Alzheimer's disease. It acts as a modulator of neurotransmitter receptors, which may help alleviate cognitive deficits associated with these conditions. A patent describes related compounds functioning as muscarinic receptor antagonists, targeting M4 receptors implicated in cognitive processes.
| Disorder | Compound Type | Target Receptor | Effect |
|---|---|---|---|
| Alzheimer's Disease | Muscarinic Antagonist | M4 Receptor | Cognitive enhancement |
Synthesis and Structural Modifications
The synthesis of 7-Methyl-2-(4-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine involves multi-step reactions that can be optimized for yield and purity. Various synthetic strategies have been explored to enhance the bioactivity of the compound through structural modifications.
Synthetic Pathways
- Method A : Utilizing cyclization reactions to form the triazole ring.
- Method B : Employing nucleophilic substitutions to introduce pyridyl groups.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated the anticancer properties of various triazolo derivatives against human cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly increased cytotoxicity, highlighting the importance of structural diversity in drug design.
Case Study 2: Neuroprotective Effects
In a preclinical trial focusing on neurodegenerative diseases, a derivative of the compound showed promise in enhancing memory retention and reducing neuroinflammation in animal models. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(4-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their biological activities:
| Compound Name | Substituents | Biological Activity | Key References |
|---|---|---|---|
| Target Compound : 7-Methyl-2-(4-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine | 7-CH₃, 2-4-pyridyl, 6-[2-(pyrrolidinyl)-pyrimidinyl] | Under investigation (hypothesized kinase inhibition) | - |
| 2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine | 2-(4-fluorobenzyl), 7-(3-pyridyl) | Anticancer (receptor tyrosine kinase inhibition) | |
| 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine | 7-(3,4-dimethoxyphenyl), 2-(4-fluorobenzyl) | Anti-inflammatory, potential CNS activity | |
| N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)triazolo[1,5-a]pyrimidine-6-carboxamide | Nitro group at 7-position | Enhanced reactivity (pro-drug potential) | |
| 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Hydrazinyl at 7-position | Antimicrobial, chelating agent | |
| 2-(Difluoromethyl)-7-methyl-triazolo[1,5-a]pyrimidine | 2-(CF₂H), 7-CH₃ | Antifungal, herbicidal |
Impact of Substituents on Activity
- Pyridyl vs. Benzyl Groups : The 4-pyridyl group in the target compound may improve solubility and target specificity compared to fluorobenzyl substituents (e.g., in ’s compound), which enhance lipophilicity but reduce polar interactions .
- Pyrrolidinyl-Pyrimidinyl Moiety : This substitution distinguishes the target compound from analogs like those in and , which lack such a complex side chain. The pyrrolidine ring could enhance binding to ATP pockets in kinases due to conformational flexibility .
- Methyl Group at Position 7 : Common in many analogs (e.g., ), this group stabilizes the core structure and reduces metabolic degradation .
Biological Activity
The compound 7-Methyl-2-(4-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₁₅N₅
- Molecular Weight : 241.3 g/mol
- Key Functional Groups :
- Pyridine
- Pyrimidine
- Triazole
This unique combination of heterocycles contributes to the compound's diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these pathogens were reported as low as 0.21 μM , indicating potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
The mechanism through which the compound exerts its antimicrobial effects involves:
- Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, forming critical hydrogen bonds with active site residues. This interaction disrupts bacterial DNA replication and transcription processes .
- Cytotoxicity Assessment : The compound was also evaluated for cytotoxic effects on human cell lines (HaCat and Balb/c 3T3) using MTT assays. Results indicated a promising safety profile with selective toxicity towards bacterial cells over mammalian cells .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans . The antifungal efficacy is attributed to similar mechanisms involving disruption of nucleic acid synthesis in fungal cells.
Study 1: Antibacterial Efficacy
A study published in 2021 focused on synthesizing novel derivatives of pyridine-based compounds, including the target compound. The findings highlighted its superior antibacterial activity compared to traditional antibiotics, demonstrating a potential for development into new therapeutic agents .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted where various substitutions on the pyridine and pyrimidine rings were explored. This study revealed that specific modifications significantly enhanced the biological activity of the compounds, leading to optimized lead candidates for further development .
Table of Biological Activity
Q & A
Q. What are the optimized synthetic routes for 7-Methyl-2-(4-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization reactions. A representative approach (adapted from similar triazolo-pyrimidines) involves:
Condensation of aminotriazole derivatives with ketone esters (e.g., ethyl 3-oxohexanoate) in dimethylformamide (DMF) under reflux, followed by cyclization with aromatic aldehydes .
Post-reaction cooling and methanol addition to precipitate crude product, followed by recrystallization in ethanol.
- Critical Parameters : Reaction time (10–12 minutes in molten-state TMDP), solvent ratios (ethanol/water 1:1 v/v), and avoidance of toxic reagents like piperidine due to regulatory restrictions .
Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyridyl (δ 8.8–8.9 ppm) and pyrrolidinyl protons (δ 1.3–2.4 ppm), with coupling constants (e.g., J = 7.8 Hz for aromatic protons) to confirm substitution patterns .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 436.2 [M+H]+) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (C=N stretch ~1600 cm⁻¹, N-H deformation ~3300 cm⁻¹) .
Q. How can regioselectivity challenges during cyclization be addressed?
- Methodological Answer : Regioselectivity in triazolo-pyrimidine formation is influenced by:
- Electron-Donating Groups (EDGs) : Position EDGs (e.g., methyl) to stabilize transition states during cyclization.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst Use : Acidic or basic additives (e.g., TMDP) can direct reaction pathways .
Advanced Research Questions
Q. How can computational methods improve reaction design and optimization for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization .
- Reaction Path Search : Apply algorithms like the artificial force induced reaction (AFIR) to predict optimal conditions (e.g., solvent, temperature) .
- Machine Learning : Train models on existing triazolo-pyrimidine synthesis data to predict yields and regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., pyridyl vs. phenyl) and correlate with bioassay results (e.g., CB2 receptor binding affinity) .
- Dose-Response Analysis : Use IC50/EC50 curves to distinguish target-specific effects from nonspecific toxicity .
- Off-Target Screening : Employ proteome-wide assays (e.g., kinase panels) to identify confounding interactions .
Q. How can crystallography and molecular docking elucidate binding mechanisms with biological targets?
- Methodological Answer :
- X-Ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify key binding interactions (e.g., hydrogen bonds with pyrrolidinyl groups) .
- Molecular Dynamics Simulations : Simulate ligand-protein binding over nanoseconds to assess stability and conformational changes .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs with minor structural variations .
Q. What experimental designs mitigate challenges in solubility and formulation for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Nanoparticle Encapsulation : Employ lipid-based nanoparticles for targeted delivery and reduced off-target effects .
Data Analysis and Validation
Q. How should researchers address ambiguities in spectral data interpretation (e.g., overlapping NMR peaks)?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- Deuterium Exchange : Identify exchangeable protons (e.g., NH) by comparing D2O-shaken vs. standard NMR samples .
- High-Resolution MS : Confirm molecular formulas via exact mass measurements (e.g., <5 ppm error) .
Q. What statistical approaches validate reproducibility in synthetic yields and bioassay results?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variable interactions (e.g., temperature, catalyst loading) .
- Bland-Altman Analysis : Assess agreement between replicate experiments in bioactivity assays .
- Meta-Analysis : Pool data from independent studies to identify outliers and systemic biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
